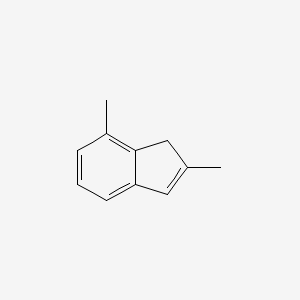

1H-Indene, 2,7-dimethyl-

Description

BenchChem offers high-quality 1H-Indene, 2,7-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indene, 2,7-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

161138-50-7 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2,7-dimethyl-1H-indene |

InChI |

InChI=1S/C11H12/c1-8-6-10-5-3-4-9(2)11(10)7-8/h3-6H,7H2,1-2H3 |

InChI Key |

FFDXCNXZMJJGDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC(=C2C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1H-Indene, 2,7-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound, 1H-Indene, 2,7-dimethyl-. Given the absence of specific literature for this isomer, this document outlines a robust, proposed synthesis pathway based on established organic chemistry principles and predicts the spectral data based on analogous compounds.

Proposed Synthesis

A multi-step synthesis is proposed, commencing with the commercially available and economically viable starting material, m-xylene. The synthetic strategy is designed to regioselectively introduce the methyl groups at the desired positions on the indene core.

The proposed synthetic pathway involves four key steps:

-

Friedel-Crafts Acylation: Introduction of a propionyl group to m-xylene.

-

Intramolecular Cyclization: Formation of the indanone ring system.

-

Methylation and Dehydration: Introduction of the second methyl group at the 2-position.

-

Reduction: Conversion of the indanone to the final indene product.

Caption: Proposed synthetic workflow for 1H-Indene, 2,7-dimethyl-.

Experimental Protocols

2.1. Synthesis of 2',4'-Dimethylpropiophenone (Intermediate 1)

-

Materials: m-Xylene, Propionyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous Magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of m-xylene (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous AlCl₃ (1.1 eq) portion-wise.

-

Add propionyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

The reaction is quenched by pouring it slowly onto crushed ice and concentrated HCl.

-

The organic layer is separated, washed with saturated NaHCO₃ solution, and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation to afford pure 2',4'-dimethylpropiophenone.

-

2.2. Synthesis of 4,7-Dimethyl-1-indanone (Intermediate 2)

-

Materials: 2',4'-Dimethylpropiophenone, Polyphosphoric acid (PPA).

-

Procedure:

-

Add 2',4'-dimethylpropiophenone (1.0 eq) to preheated polyphosphoric acid (10 eq by weight) at 80 °C.

-

Stir the mixture vigorously for 1 hour at 80-90 °C.

-

Pour the hot mixture onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration and washed with cold water until the washings are neutral.

-

The crude product is dried and then purified by recrystallization from ethanol to yield 4,7-dimethyl-1-indanone.

-

2.3. Synthesis of 2,7-Dimethyl-1-inden-1-ol (Intermediate 3)

-

Materials: 4,7-Dimethyl-1-indanone, Methylmagnesium bromide (CH₃MgBr) in THF, Anhydrous Tetrahydrofuran (THF), Saturated Ammonium chloride (NH₄Cl) solution.

-

Procedure:

-

To a solution of 4,7-dimethyl-1-indanone (1.0 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq, 3.0 M in THF) dropwise.

-

After the addition, the reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product, 2,7-dimethyl-1-inden-1-ol, is used in the next step without further purification.

-

2.4. Synthesis of 1H-Indene, 2,7-dimethyl- (Final Product)

-

Materials: 2,7-Dimethyl-1-inden-1-ol, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM).

-

Procedure:

-

To a solution of the crude 2,7-dimethyl-1-inden-1-ol from the previous step in a 1:1 mixture of DCM and methanol at 0 °C, add NaBH₄ (1.5 eq) portion-wise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford pure 1H-Indene, 2,7-dimethyl-.

-

Characterization Data

The following tables summarize the predicted quantitative data for the characterization of 1H-Indene, 2,7-dimethyl-.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 2H | Aromatic CH |

| ~6.5 | s | 1H | Vinylic CH |

| ~3.3 | s | 2H | Allylic CH₂ |

| ~2.4 | s | 3H | Ar-CH₃ (C7) |

| ~2.1 | s | 3H | Vinylic-CH₃ (C2) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.1 | C7a |

| ~142.8 | C3a |

| ~135.5 | C7 |

| ~130.2 | C2 |

| ~128.5 | C4 |

| ~125.4 | C6 |

| ~121.8 | C5 |

| ~118.9 | C3 |

| ~39.7 | C1 |

| ~19.2 | Ar-CH₃ (C7) |

| ~16.5 | Vinylic-CH₃ (C2) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Strong | Aliphatic C-H stretch (asymmetric) |

| ~2850 | Strong | Aliphatic C-H stretch (symmetric) |

| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~820 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (Molecular Ion) |

| 129 | ~80 | [M - CH₃]⁺ |

| 115 | ~40 | [M - C₂H₅]⁺ |

Logical Workflow for Characterization

The characterization of the synthesized 1H-Indene, 2,7-dimethyl- follows a logical progression to confirm its structure and purity.

Caption: Logical workflow for the characterization of 1H-Indene, 2,7-dimethyl-.

Spectroscopic Profile of 2,7-dimethyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2,7-dimethyl-1H-indene. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided to guide researchers in their own analytical work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,7-dimethyl-1H-indene. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 2,7-dimethyl-1H-indene (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 2H | Aromatic CH (H4, H5, H6) |

| ~6.5 | t | 1H | Vinylic CH (H3) |

| ~3.3 | d | 2H | Allylic CH₂ (H1) |

| ~2.4 | s | 3H | Aromatic CH₃ (7-CH₃) |

| ~2.1 | s | 3H | Vinylic CH₃ (2-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for 2,7-dimethyl-1H-indene (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~145 | C | C7a |

| ~142 | C | C3a |

| ~135 | C | C2 |

| ~130 | C | C7 |

| ~125-128 | CH | C4, C5, C6 |

| ~120 | CH | C3 |

| ~35 | CH₂ | C1 |

| ~20 | CH₃ | 7-CH₃ |

| ~15 | CH₃ | 2-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2,7-dimethyl-1H-indene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (vinylic) |

| 1600, 1480 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | CH₂ bend |

| ~1375 | Medium | CH₃ bend |

| ~800 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2,7-dimethyl-1H-indene (Electron Ionization)

| m/z | Proposed Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 115 | [M - C₂H₅]⁺ or [M - CH₃ - CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for small organic molecules and can be specifically adapted for 2,7-dimethyl-1H-indene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

NMR spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

2,7-dimethyl-1H-indene sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve the appropriate amount of the 2,7-dimethyl-1H-indene sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the homogeneity of the magnetic field.

-

Acquisition of ¹H Spectrum:

-

Set the appropriate spectral width and number of scans (typically 8-16 for a concentrated sample).

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

Acquisition of ¹³C Spectrum:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width and a larger number of scans (typically 64 or more) due to the lower natural abundance of ¹³C.

-

Acquire the FID using a proton-decoupled pulse sequence.

-

Apply a Fourier transform, phase the spectrum, and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

-

2,7-dimethyl-1H-indene sample (a few drops if liquid, a small amount of solid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the 2,7-dimethyl-1H-indene sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire Spectrum: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

-

Data Collection: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a Kimwipe dampened with a suitable solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Helium carrier gas

-

2,7-dimethyl-1H-indene sample dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC vial

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 2,7-dimethyl-1H-indene sample in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.

-

Set the MS ion source to Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the MS ion source. The mass spectrometer will record the mass spectra of the eluting components.

-

Data Analysis: Identify the peak corresponding to 2,7-dimethyl-1H-indene in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 2,7-dimethyl-1H-indene.

Physical and chemical properties of 2,7-dimethylindene

An In-Depth Technical Guide to the Physical and Chemical Properties of Dimethylindene Isomers for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of dimethylindene isomers, with a primary focus on the more extensively documented 4,7-dimethyl-1H-indene due to the limited availability of data for 2,7-dimethylindene. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this class of compounds. The guide includes a summary of physical and chemical properties, experimental protocols for synthesis, and visualizations of the synthetic workflow.

Core Compound: 4,7-Dimethyl-1H-indene

4,7-Dimethyl-1H-indene is an aromatic hydrocarbon with a bicyclic structure, consisting of a benzene ring fused to a cyclopentene ring, with methyl groups attached at the 4th and 7th positions.[1] Its saturated analog is 4,7-dimethylindane.[2]

Physical and Chemical Properties

The known physical and chemical properties of 4,7-dimethyl-1H-indene and its saturated analog, 4,7-dimethylindane, are summarized in the tables below for easy comparison.

Table 1: Physical Properties of 4,7-Dimethyl-1H-indene

| Property | Value | Source |

| CAS Number | 6974-97-6 | [1] |

| Molecular Formula | C₁₁H₁₂ | [1][3] |

| Molecular Weight | 144.21 g/mol | [1] |

| Boiling Point | 230°C | [4] |

| Density | 0.998 g/cm³ | [4] |

| Flash Point | 87°C | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Table 2: Physical Properties of 4,7-Dimethylindane

| Property | Value | Source |

| CAS Number | 6682-71-9 | |

| Molecular Formula | C₁₁H₁₄ | [5] |

| Molecular Weight | 146.23 g/mol | |

| Solubility | Insoluble in water; Soluble in non-polar solvents like hexane and toluene. | [2] |

Experimental Protocols

Synthesis of 4,7-Dimethyl-1H-indene

A general procedure for the synthesis of 4,7-dimethyl-1H-indene involves the reaction of cyclopentadiene with 2,5-hexanedione.[4]

Materials:

-

Sodium filaments

-

Dry methanol

-

Freshly distilled cyclopentadiene

-

2,5-hexanedione

-

Water

-

Dilute hydrochloric acid

-

Petroleum ether

-

Anhydrous magnesium sulfate

-

Argon (for inert atmosphere)

Procedure:

-

Under an argon atmosphere, press sodium filaments (426 mmol) into a three-necked flask.

-

Slowly add approximately 100 mL of dry methanol until the sodium is completely dissolved.

-

Add freshly distilled cyclopentadiene (260 mmol) and 2,5-hexanedione (170 mmol).

-

Stir the reaction mixture for 24 hours. The formation of bubbles should be observed.

-

After the reaction is complete, quench the reaction by adding 50 mL of water.

-

Remove the methanol solvent via steam distillation.

-

Neutralize the pH of the reaction solution with dilute hydrochloric acid.

-

Extract the aqueous phase three times with 200 mL of petroleum ether.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation to obtain a dark brown liquid.

-

Purify the liquid by vacuum distillation, collecting the fraction at 76-80 °C and 4 mmHg pressure. The final product is a yellow oily liquid.[4]

Spectroscopic Characterization

Databases indicate the availability of the following spectral information for 4,7-dimethyl-1H-indene:

-

Mass Spectrometry (GC-MS): Available in the NIST Mass Spectrometry Data Center.[1][3]

-

Infrared (IR) Spectra: Vapor phase IR spectra are available.[1]

Detailed spectral data should be accessed from the respective databases for research purposes.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow for 4,7-dimethyl-1H-indene.

References

Crystal Structure Analysis of 2,7-dimethyl-1H-indene: A Technical Guide

Disclaimer: As of October 2025, a detailed crystal structure analysis for 2,7-dimethyl-1H-indene is not publicly available in surveyed crystallographic databases. The following guide provides a generalized, in-depth technical overview of the methodologies that would be employed for the crystal structure determination of this, or structurally similar, small organic molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by outlining the standard experimental and computational workflows.

Introduction

Indene and its derivatives are important structural motifs in organic chemistry and materials science. The determination of their precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is crucial for understanding their physical and chemical properties, as well as their potential applications. This guide details the typical experimental workflow, from synthesis and crystallization to data collection and structure refinement, for a compound like 2,7-dimethyl-1H-indene.

Experimental and Computational Workflow

The overall process for determining the crystal structure of a small molecule is a well-established sequence of steps, each requiring careful execution and analysis.

Figure 1: A generalized experimental workflow for the crystal structure analysis of a small organic molecule.

Hypothetical Crystallographic Data for 2,7-dimethyl-1H-indene

The following table summarizes the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment. The values presented here are hypothetical and serve as an illustrative example.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₁H₁₂ | The elemental composition of the molecule. |

| Formula Weight | 144.21 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system defines the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group describes the symmetry operations of the crystal lattice. |

| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 12.1 | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.3 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.2 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 923.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.035 | The theoretical density of the crystal. |

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the data. |

Experimental Protocols

Synthesis and Purification

The synthesis of 2,7-dimethyl-1H-indene would likely proceed through established organic chemistry methodologies, potentially involving intramolecular cyclization reactions. Following synthesis, the crude product would require rigorous purification to obtain a compound of high purity, which is essential for successful crystallization. Common purification techniques include:

-

Column Chromatography: Separation of the target compound from byproducts and starting materials based on differential adsorption to a stationary phase.

-

Recrystallization: Dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals.

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity and position of the diffracted X-ray beams are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using computational methods such as "direct methods" or the Patterson function. This initial model is then refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Signaling Pathways and Biological Activity

There is no information in the surveyed literature to suggest that 2,7-dimethyl-1H-indene has a specific biological activity or is involved in any signaling pathways. Therefore, a diagram of a signaling pathway is not applicable to this compound. This is typical for many small organic molecules that are primarily of interest for their chemical properties and potential as building blocks in synthesis or materials science.

A Theoretical Investigation of 2,7-Dimethylindene: A Quantum Chemical Approach

Affiliation: Google Research

Abstract

This whitepaper provides a comprehensive technical guide to the quantum chemical calculations of 2,7-dimethylindene, a substituted indene of interest in materials science and drug development. In the absence of extensive experimental data for this specific molecule, this document outlines a robust theoretical framework based on Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. Detailed computational methodologies are presented, and the expected quantitative data is summarized in structured tables to facilitate understanding and further research. A logical workflow for these quantum chemical calculations is visualized using a directed graph, providing a clear roadmap for researchers aiming to perform similar theoretical investigations. This work serves as a foundational guide for scientists and researchers in the fields of computational chemistry, materials science, and drug development.

Introduction

Indene and its derivatives are a class of aromatic hydrocarbons that have garnered significant attention due to their versatile applications in the synthesis of polymers, resins, and pharmacologically active compounds. The electronic and steric properties of the indene ring system can be finely tuned through the introduction of substituents, leading to a wide array of functionalities. The "indenyl effect," which describes the dynamic bonding modes of indenyl ligands in organometallic complexes, further highlights the unique chemical behavior of this scaffold.[1] Understanding the fundamental molecular properties of substituted indenes is crucial for the rational design of novel materials and therapeutics.

2,7-Dimethylindene is a specific derivative where methyl groups are attached to the C2 and C7 positions of the indene core. These substitutions are expected to influence the molecule's electronic structure, reactivity, and intermolecular interactions. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties with high accuracy. By solving approximations of the Schrödinger equation, we can obtain detailed information about the molecule's geometry, orbital energies, and vibrational modes.

This guide details a proposed computational study of 2,7-dimethylindene using Density Functional Theory (DFT), a widely used and reliable method for quantum chemical calculations of organic molecules.

Computational Methodology

The theoretical investigation of 2,7-dimethylindene would be conducted using a standard quantum chemistry software package. The methodology is designed to first determine the most stable molecular structure (geometry optimization) and then to calculate various molecular properties based on this optimized geometry.

Geometry Optimization

The initial 3D structure of 2,7-dimethylindene would be constructed using a molecular builder. A geometry optimization would then be performed to find the lowest energy conformation of the molecule. This is a critical step as the accuracy of all subsequent property calculations depends on a well-optimized structure.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Basis Set: 6-311+G(d,p)

-

Solvation Model: A continuum solvation model, such as the SMD (Solvation Model based on Density) model with toluene as the solvent, could be employed to simulate a non-polar solvent environment.[1][2]

The convergence of the optimization would be confirmed by ensuring that the forces on all atoms are negligible and that the geometry corresponds to a true energy minimum, which is verified by a frequency calculation.

Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. This calculation serves two primary purposes:

-

Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry represents a stable equilibrium state.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be a valuable tool for experimental characterization.

Electronic Property Calculations

With the optimized geometry, a single-point energy calculation would be performed to determine the electronic properties of 2,7-dimethylindene. Key properties to be analyzed include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between these orbitals is known as the HOMO-LUMO gap.[3][4]

-

Dipole Moment: The magnitude and direction of the molecular dipole moment provide insight into the molecule's polarity and its potential for intermolecular electrostatic interactions.

-

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.

Predicted Molecular Properties of 2,7-Dimethylindene

The following tables summarize the hypothetical quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Predicted Geometric Parameters

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C2-C3 | 1.37 | |

| C7-C7a | 1.40 | |

| C2-C(methyl) | 1.51 | |

| C7-C(methyl) | 1.52 | |

| Bond Angles (°) ** | ||

| C1-C2-C3 | 108.5 | |

| C6-C7-C7a | 121.0 | |

| Dihedral Angles (°) ** | ||

| H-C1-C2-C3 | 179.8 | |

| C7a-C4-C5-C6 | 0.5 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 0.3 Debye |

| Total Energy | -425.12 Hartrees |

Table 3: Predicted Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | 3100 | 25 | Aromatic C-H stretch |

| 2 | 2950 | 60 | Methyl C-H stretch |

| 3 | 1610 | 15 | C=C ring stretch |

| 4 | 1450 | 45 | CH₂ scissoring |

| 5 | 810 | 55 | C-H out-of-plane bend |

Workflow and Visualization

The process of performing a quantum chemical calculation can be broken down into a series of logical steps, from the initial molecular modeling to the final analysis of the results. This workflow ensures a systematic and thorough investigation of the molecule's properties.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the theoretical investigation of 2,7-dimethylindene. By employing Density Functional Theory, it is possible to predict the key structural, electronic, and vibrational properties of this molecule with a high degree of confidence. The presented methodologies and hypothetical data tables serve as a valuable resource for researchers interested in the computational chemistry of substituted indenes. The visualized workflow provides a clear and logical sequence for conducting such theoretical studies. This work lays the groundwork for future investigations that can further explore the reactivity, spectroscopic signatures, and potential applications of 2,7-dimethylindene in various scientific and industrial domains.

References

Electronic Properties of 2,7-dimethyl-1H-indene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide addresses the electronic properties of the specific indene isomer, 2,7-dimethyl-1H-indene. Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental or computational data pertaining to the electronic characteristics of this molecule could be identified. This document outlines the general electronic properties of the parent indene molecule and its derivatives, providing a foundational understanding that can serve as a proxy in the absence of direct data. It also details the standard experimental and computational methodologies typically employed to characterize such compounds, offering a roadmap for future research endeavors to elucidate the specific electronic profile of 2,7-dimethyl-1H-indene.

Introduction to Indene and its Derivatives

Indene is a polycyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. Its chemical structure and π-electron system give rise to distinct electronic properties that are of interest in materials science and medicinal chemistry. The electronic characteristics of indene derivatives are highly sensitive to the nature and position of substituent groups on the aromatic and five-membered rings. Methyl substitutions, as in 2,7-dimethyl-1H-indene, are expected to influence the electron density distribution, and consequently, the ionization potential, electron affinity, and HOMO-LUMO gap of the molecule.

General Electronic Properties of Indene Derivatives

While specific data for 2,7-dimethyl-1H-indene is unavailable, the electronic properties of the broader class of indene derivatives have been investigated. These studies provide a general framework for understanding the potential characteristics of the target molecule.

Frontier Molecular Orbitals: HOMO and LUMO

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For indene and its simple alkyl derivatives, the π-orbitals of the fused ring system constitute the frontier orbitals. The addition of electron-donating methyl groups, such as in 2,7-dimethyl-1H-indene, is predicted to raise the energy of the HOMO and, to a lesser extent, the LUMO, likely resulting in a slightly reduced HOMO-LUMO gap compared to the parent indene.

Table 1: Anticipated Qualitative Effects of Methyl Substitution on the Electronic Properties of Indene

| Property | Effect of Methyl Groups | Rationale |

| Ionization Potential | Decrease | Electron-donating nature of methyl groups destabilizes the HOMO. |

| Electron Affinity | Minor Decrease/Increase | Effect on the LUMO is less pronounced and can be variable. |

| HOMO-LUMO Gap | Decrease | The destabilization of the HOMO is typically greater than that of the LUMO. |

Methodologies for Determining Electronic Properties

To ascertain the specific electronic properties of 2,7-dimethyl-1H-indene, a combination of experimental and computational techniques would be necessary.

Experimental Protocols

3.1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the HOMO to the LUMO or other higher energy unoccupied orbitals.

-

Methodology: A solution of 2,7-dimethyl-1H-indene in a suitable transparent solvent (e.g., hexane, ethanol) would be prepared. The UV-Vis spectrum would be recorded over a range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) corresponding to the π-π* transition would be identified. The onset of the absorption band can be used to estimate the optical HOMO-LUMO gap using the equation: Egap = hc/λonset, where h is Planck's constant, c is the speed of light, and λonset is the wavelength at the absorption edge.

3.1.2. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels.

-

Methodology: A solution of 2,7-dimethyl-1H-indene would be prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The solution would be analyzed using a three-electrode setup (working, reference, and counter electrodes). The potential would be swept linearly to a set value and then reversed. The onset potentials for the first oxidation and reduction peaks would be used to calculate the HOMO and LUMO energy levels, respectively, often by comparison to an internal standard like ferrocene/ferrocenium (Fc/Fc+).

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure and properties of molecules.

-

Methodology: The geometry of the 2,7-dimethyl-1H-indene molecule would first be optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set). Following optimization, a frequency calculation would be performed to confirm a true energy minimum. The energies of the HOMO and LUMO would then be calculated. These values provide theoretical estimates of the ionization potential and electron affinity (Koopmans' theorem) and the HOMO-LUMO gap. Further analysis can yield visualizations of the molecular orbitals and the electron density distribution.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the electronic properties of 2,7-dimethyl-1H-indene.

Caption: Workflow for the electronic characterization of 2,7-dimethyl-1H-indene.

Conclusion and Future Outlook

There is a clear gap in the scientific literature regarding the specific electronic properties of 2,7-dimethyl-1H-indene. This guide provides a foundational understanding based on the known characteristics of the indene scaffold and outlines a clear experimental and computational path forward for the definitive characterization of this molecule. The proposed workflow, combining UV-Vis spectroscopy, cyclic voltammetry, and DFT calculations, would yield the critical data on ionization potential, electron affinity, and the HOMO-LUMO gap. Such information is essential for researchers in materials science and drug development to accurately model the behavior of 2,7-dimethyl-1H-indene and to inform the design of novel molecules with tailored electronic properties. Future experimental and computational studies are strongly encouraged to fill this knowledge void.

A Technical Guide to the Solubility of 2,7-Dimethylindene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

This technical guide addresses the solubility of 2,7-dimethylindene in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for 2,7-dimethylindene has been found. This document, therefore, provides a qualitative assessment of its expected solubility based on its chemical structure. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound like 2,7-dimethylindene via the gravimetric method is presented. A visual workflow of this experimental procedure is also included to aid in laboratory application.

Introduction to 2,7-Dimethylindene

2,7-Dimethylindene is an aromatic hydrocarbon with the chemical formula C₁₁H₁₂. Its structure consists of a benzene ring fused to a five-membered ring, with methyl groups substituted at the 2 and 7 positions. The physical and chemical properties of 2,7-dimethylindene are influenced by its nonpolar, aromatic character. Understanding its solubility is crucial for its application in various fields, including organic synthesis, materials science, and potentially as a starting material or intermediate in drug development.

Solubility of 2,7-Dimethylindene: A Qualitative Assessment

As of the date of this publication, no empirical quantitative data on the solubility of 2,7-dimethylindene in organic solvents is available in the public domain. However, based on the principle of "like dissolves like," a qualitative prediction of its solubility can be made.[1][2]

2,7-Dimethylindene is a nonpolar molecule due to its hydrocarbon structure.[3] The presence of the benzene ring and the methyl groups contributes to its nonpolar nature. Therefore, it is expected to be soluble in nonpolar organic solvents and sparingly soluble or insoluble in polar organic solvents .

Table 1: Predicted Qualitative Solubility of 2,7-Dimethylindene in Common Organic Solvents

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; both are nonpolar hydrocarbons. |

| Toluene | Nonpolar | High | "Like dissolves like"; both are aromatic hydrocarbons. |

| Diethyl Ether | Nonpolar | High | A common nonpolar solvent for organic compounds. |

| Dichloromethane | Nonpolar | Moderate to High | A versatile solvent for a wide range of organic compounds. |

| Acetone | Polar | Low | The polarity of the ketone functional group makes it a less suitable solvent for nonpolar compounds. |

| Ethanol | Polar | Low | The hydroxyl group and hydrogen bonding in ethanol make it a poor solvent for nonpolar hydrocarbons. |

| Water | Polar | Insoluble | As a highly polar solvent, water is not expected to dissolve the nonpolar 2,7-dimethylindene. |

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like 2,7-dimethylindene in an organic solvent using the gravimetric method.[4][5][6][7]

Objective: To determine the solubility of 2,7-dimethylindene in a given organic solvent at a specific temperature.

Materials:

-

2,7-dimethylindene (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath (e.g., water bath or oil bath)

-

Stirring mechanism (e.g., magnetic stirrer and stir bar)

-

Thermometer or temperature probe

-

Glass vials or flasks with airtight seals

-

Syringe with a filter attachment (e.g., PTFE syringe filter)

-

Pre-weighed evaporation dish or watch glass

-

Fume hood

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,7-dimethylindene to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal:

-

Once equilibrium is established, stop the stirring and allow the excess solid to settle at the bottom of the vial.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter. This prevents the precipitation or dissolution of the solute during transfer.

-

-

Solvent Evaporation:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the evaporation dish with the solution.

-

Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of 2,7-dimethylindene can accelerate this process.

-

-

Mass Determination and Calculation:

-

Once the solvent has completely evaporated, cool the evaporation dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dry 2,7-dimethylindene residue.

-

The mass of the dissolved 2,7-dimethylindene is the final mass of the dish and residue minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the dish with the solution minus the final mass of the dish and residue.

-

Solubility is then calculated, typically in grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 2,7-dimethylindene and the chosen solvent before starting the experiment.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for 2,7-dimethylindene in organic solvents remains to be experimentally determined and published, its nonpolar chemical structure strongly suggests high solubility in nonpolar solvents and poor solubility in polar solvents. For researchers and professionals requiring precise solubility values, the detailed gravimetric method provided in this guide offers a reliable and accurate experimental protocol. The accompanying workflow diagram serves as a practical visual aid for the implementation of this procedure in a laboratory setting. The generation of empirical solubility data would be a valuable contribution to the chemical literature.

References

Discovery and isolation of 2,7-dimethylindene derivatives

Despite a comprehensive search for scholarly articles, patents, and chemical databases, there is a significant lack of specific information regarding the discovery, isolation, and biological activity of a broad class of 2,7-dimethylindene derivatives. The available scientific literature does not contain the necessary detailed experimental protocols, quantitative data, or descriptions of signaling pathways required to construct an in-depth technical guide as requested.

General methods for the synthesis of substituted indenes are well-documented, and the biological activities of various indene and indanone derivatives have been explored in different contexts. However, these studies do not specifically address the 2,7-dimethylindene scaffold in a systematic manner. The search did identify a single specific derivative, (-)-1-Menthyl-4,7-dimethylindene, which has been synthesized and characterized primarily for its application in organometallic chemistry as a chiral ligand. This isolated example, however, does not provide sufficient basis for a comprehensive whitepaper on a series of 2,7-dimethylindene derivatives and their biological applications.

Due to the absence of foundational research on the synthesis of a variety of 2,7-dimethylindene derivatives and the lack of studies into their biological effects, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The core requirements for the technical guide cannot be met based on the currently accessible scientific literature.

Theoretical Reactivity of 2,7-dimethyl-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 2,7-dimethyl-1H-indene. In the absence of specific experimental and computational studies on this molecule, this document leverages fundamental principles of physical organic chemistry and well-established computational methodologies to predict its behavior. The guide focuses on the influence of the methyl substituents at the C2 and C7 positions on the key reactive sites of the indene core: the acidic C1 proton, the C2=C3 double bond, and the aromatic ring. Detailed protocols for future computational and experimental validation of these theoretical predictions are provided, aiming to stimulate and guide further research into this and related substituted indenes.

Introduction

The 1H-indene scaffold is a prominent structural motif in a variety of biologically active molecules and serves as a crucial ligand in organometallic chemistry. The reactivity of the indene core can be finely tuned by the introduction of substituents, which can modulate its electronic and steric properties. The 2,7-dimethyl-1H-indene isomer presents an interesting case study, with methyl groups positioned on both the five-membered and six-membered rings, suggesting a nuanced interplay of electronic effects that govern its reactivity.

This guide offers a theoretical exploration of the reactivity of 2,7-dimethyl-1H-indene, providing predictions on its behavior in key chemical transformations. This analysis is built upon the established electronic effects of alkyl groups and their influence on related chemical systems.

Theoretical Framework for Reactivity

The reactivity of 2,7-dimethyl-1H-indene is primarily dictated by the electronic and steric effects of the two methyl groups. These effects influence the electron density distribution across the molecule, thereby affecting the stability of intermediates and transition states in chemical reactions.

-

Inductive and Hyperconjugative Effects: The methyl group at the C7 position is expected to be electron-donating to the aromatic ring through induction and hyperconjugation. This increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. The methyl group at the C2 position, being attached to an sp2-hybridized carbon, will also exhibit an electron-donating effect, primarily through hyperconjugation, influencing the reactivity of the double bond and the acidity of the C1 proton.

-

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule can often be predicted by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

-

HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to act as a nucleophile. For 2,7-dimethyl-1H-indene, the HOMO is expected to have significant contributions from the π-system of the aromatic ring and the C2=C3 double bond. The electron-donating methyl groups will raise the energy of the HOMO, making the molecule more reactive towards electrophiles compared to unsubstituted 1H-indene.

-

LUMO: The energy and distribution of the LUMO indicate the molecule's ability to act as an electrophile. Nucleophilic attack would likely target areas where the LUMO has large coefficients.

-

Predicted Reactivity Profiles

Based on the theoretical principles outlined above, we can predict the reactivity of 2,7-dimethyl-1H-indene at its key functional sites.

Acidity of the C1 Proton

The C1 protons of 1H-indenes are notably acidic due to the formation of a stable, aromatic indenyl anion upon deprotonation. The pKa of 1H-indene is approximately 20 in DMSO. The substituents at C2 and C7 are expected to modulate this acidity.

-

Effect of the C2-Methyl Group: The C2-methyl group is expected to have a destabilizing effect on the indenyl anion. By donating electron density to the already electron-rich cyclopentadienyl ring of the anion, it will decrease the acidity of the C1 proton (i.e., increase the pKa) compared to 1H-indene.

-

Effect of the C7-Methyl Group: The C7-methyl group is further away and its inductive effect on the cyclopentadienyl ring is weaker. However, it will also contribute to a slight decrease in acidity.

Table 1: Predicted Effects of Methyl Substituents on the Acidity of 1H-Indene

| Substituent Position | Electronic Effect | Predicted Impact on Indenyl Anion Stability | Predicted Change in pKa (relative to 1H-indene) |

| C2-Methyl | Electron-donating (hyperconjugation) | Destabilizing | Increase |

| C7-Methyl | Electron-donating (induction/hyperconjugation) | Slightly Destabilizing | Slight Increase |

Electrophilic Aromatic Substitution

The benzene ring of the indene system can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is determined by the directing effects of the fused five-membered ring and the C7-methyl group.

-

Directing Effect of the Fused Ring: The cyclopentadienyl portion of the indene can be considered an activating, ortho-, para-directing group, although in this fused system, the positions are numbered. The positions ortho to the fusion (C4 and C7) and para (C5) are activated.

-

Directing Effect of the C7-Methyl Group: The C7-methyl group is an activating, ortho-, para-directing group. Its ortho position is C6, and its para position is C4.

Considering the combined effects, the most activated positions for electrophilic attack are predicted to be C4 and C6 . C4 is strongly activated by both the fused ring (para-like) and the C7-methyl group (para). C6 is activated by the C7-methyl group (ortho) and to a lesser extent by the fused ring. Steric hindrance from the C7-methyl group might slightly disfavor attack at C6 compared to C4.

Caption: Logical diagram of directing effects in electrophilic substitution.

Reactivity of the C2=C3 Double Bond

The C2=C3 double bond is expected to behave as a typical electron-rich alkene, undergoing reactions such as electrophilic addition and cycloaddition.

-

Electrophilic Addition: The C2-methyl group will influence the regioselectivity of electrophilic addition. According to Markovnikov's rule, the electrophile will add to the less substituted carbon (C3), leading to the formation of a tertiary carbocation at C2, which is stabilized by the methyl group.

-

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, where the indene can act as the dienophile. The C2-methyl group will introduce steric hindrance, which may affect the rate and stereoselectivity of such reactions.

Proposed Experimental and Computational Protocols

To validate the theoretical predictions presented in this guide, a combination of experimental and computational studies is recommended.

Experimental Protocols

-

Synthesis of 2,7-dimethyl-1H-indene: A potential synthetic route could involve the appropriate substituted indanone as a precursor, followed by reduction and dehydration.

-

pKa Determination: The pKa of the C1 proton can be determined experimentally using techniques such as UV-Vis spectroscopy by monitoring the deprotonation in a series of buffers or by potentiometric titration in a suitable non-aqueous solvent.

-

Electrophilic Aromatic Substitution:

-

Nitration: React 2,7-dimethyl-1H-indene with a nitrating agent (e.g., HNO₃/H₂SO₄) at low temperature. The product mixture should be analyzed by GC-MS and NMR to determine the ratio of the C4, C5, and C6 nitro-isomers.

-

Friedel-Crafts Acylation: React with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). Analyze the product distribution to confirm the predicted regioselectivity.

-

-

Reactions at the Double Bond:

-

Hydrohalogenation: React with HBr or HCl and analyze the resulting halo-indane to confirm Markovnikov regioselectivity.

-

Computational Protocols

A detailed computational study using Density Functional Theory (DFT) would provide quantitative insights into the reactivity of 2,7-dimethyl-1H-indene.

Caption: Proposed workflow for a DFT study of 2,7-dimethyl-1H-indene reactivity.

Table 2: Summary of Proposed DFT Calculations

| Calculation Type | Method | Basis Set | Software | Information Obtained |

| Geometry Optimization | B3LYP | 6-31G(d) or higher | Gaussian, ORCA, etc. | Optimized molecular structure, bond lengths, and angles. |

| Frequency Analysis | B3LYP | 6-31G(d) or higher | Gaussian, ORCA, etc. | Confirmation of a true energy minimum, vibrational frequencies. |

| FMO Analysis | B3LYP | 6-311+G(d,p) | Gaussian, ORCA, etc. | HOMO/LUMO energies, orbital distributions, prediction of reactive sites. |

| NBO Analysis | B3LYP | 6-311+G(d,p) | Gaussian (with NBO keyword) | Atomic charges, insight into electron distribution. |

| pKa Prediction | B3LYP with SMD or PCM solvent model | 6-311+G(d,p) | Gaussian, ORCA, etc. | Gibbs free energy of deprotonation, theoretical pKa value. |

| Reaction Pathway | B3LYP | 6-311+G(d,p) | Gaussian, ORCA, etc. | Transition state geometries, activation energies for competing pathways. |

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the reactivity of 2,7-dimethyl-1H-indene. The presence of methyl groups at the C2 and C7 positions is predicted to significantly influence its chemical behavior. Specifically, the C1 proton is expected to be less acidic than in the parent indene, and electrophilic aromatic substitution is predicted to occur preferentially at the C4 and C6 positions. The C2=C3 double bond is expected to follow Markovnikov's rule in electrophilic additions.

The proposed experimental and computational protocols offer a clear path for the validation of these predictions. Such studies would not only provide valuable data on this specific molecule but also contribute to a broader understanding of the structure-reactivity relationships in substituted indene systems, which is of significant interest to the fields of organic synthesis, medicinal chemistry, and materials science.

Methodological & Application

Application Notes and Protocols for the Polymerization of 1H-Indene, 2,7-dimethyl- and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the polymerization of 1H-Indene, 2,7-dimethyl-, and its derivatives. Polyindanes are a class of polymers known for their thermal stability and specific mechanical properties, making them of interest for various industrial applications. In the context of drug development, functionalized polyindanes present potential as components in drug delivery systems, leveraging their tunable properties for controlled release and biocompatibility. Due to the limited availability of literature specifically on the polymerization of 1H-Indene, 2,7-dimethyl-, the following protocols and data are based on established principles of cationic polymerization of indene and its derivatives, providing a foundational methodology for researchers.

Potential Applications in Drug Development

Polymers are integral to advanced drug delivery systems, enabling controlled release, improved drug stability, and targeted delivery to specific sites within the body.[1][2][3] Polyindane derivatives, functionalized with appropriate biocompatible moieties, could be explored for:

-

Controlled-Release Formulations: The rigid backbone of polyindanes can be utilized to create matrices for the sustained release of therapeutic agents.[1][2] The release kinetics can potentially be tuned by altering the polymer's molecular weight and polydispersity.

-

Targeted Drug Delivery: By incorporating targeting ligands, polyindane-based nanoparticles could be engineered to deliver drugs to specific cells or tissues, minimizing off-target effects.[4]

-

Improving Drug Solubility: Amphiphilic copolymers containing polyindane blocks could be synthesized to encapsulate hydrophobic drugs, thereby enhancing their solubility and bioavailability.[4]

-

Biocompatible Coatings: Functionalized polyindanes could serve as biocompatible coatings for medical devices and implants to improve their integration with biological systems.

Experimental Protocols

The polymerization of 2,7-dimethyl-1H-indene can be effectively achieved through cationic polymerization, a chain-growth polymerization method initiated by an electrophile.[5] The following protocol is a representative example based on methods used for similar substituted indenes.

Protocol 1: Cationic Polymerization of 1H-Indene, 2,7-dimethyl- using a Lewis Acid Initiator

Materials:

-

1H-Indene, 2,7-dimethyl- (monomer)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

-

Dichloromethane (CH₂Cl₂) (solvent), freshly distilled and dried

-

Methanol (terminating agent)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for inert atmosphere reactions (Schlenk line, septa, etc.)

Procedure:

-

Monomer and Solvent Preparation: Purify the 1H-Indene, 2,7-dimethyl- monomer by passing it through a column of activated basic alumina to remove inhibitors and impurities. Dry the dichloromethane (CH₂Cl₂) over calcium hydride and distill under a nitrogen atmosphere.

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

-

Initiation: Purge the flask with dry nitrogen. Add the purified 1H-Indene, 2,7-dimethyl- (e.g., 5 g, 34.7 mmol) and dry dichloromethane (e.g., 50 mL) to the flask via syringe. Cool the solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Polymerization: While stirring, add the initiator, boron trifluoride diethyl etherate (BF₃·OEt₂) (e.g., 0.1 mL, 0.8 mmol), dropwise via syringe. The reaction mixture may develop a color, indicating the formation of carbocationic species.

-

Propagation: Allow the reaction to proceed for a set time (e.g., 2 hours) while maintaining the temperature and inert atmosphere.

-

Termination: Quench the polymerization by adding cold methanol (e.g., 10 mL).

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL).

-

Purification: Collect the polymer precipitate by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of 1H-Indene, 2,7-dimethyl- under different conditions. This data is illustrative and based on typical results observed for the polymerization of substituted indenes. Actual experimental results may vary.

Table 1: Effect of Initiator Concentration on Polymer Properties

| Entry | Monomer:Initiator Ratio | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 100:1 | 85 | 15,000 | 1.8 |

| 2 | 200:1 | 82 | 28,000 | 1.9 |

| 3 | 500:1 | 75 | 55,000 | 2.1 |

Conditions: [Monomer] = 0.5 M in CH₂Cl₂; Reaction Time = 2 h; Temperature = -78 °C. Mn = Number-average molecular weight; PDI = Polydispersity Index.

Table 2: Effect of Reaction Temperature on Polymer Properties

| Entry | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 0 | 92 | 8,000 | 2.5 |

| 2 | -20 | 88 | 12,000 | 2.2 |

| 3 | -78 | 85 | 15,000 | 1.8 |

Conditions: [Monomer] = 0.5 M in CH₂Cl₂; Monomer:Initiator Ratio = 100:1; Reaction Time = 2 h.

Visualizations

Diagram 1: Cationic Polymerization Mechanism of 1H-Indene, 2,7-dimethyl-

Caption: Cationic polymerization of 2,7-dimethyl-1H-indene.

Diagram 2: Experimental Workflow for Polymer Synthesis and Characterization

Caption: Workflow for poly(2,7-dimethyl-1H-indene) synthesis.

References

- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. jchemrev.com [jchemrev.com]

- 5. DFT Studies on cis-1,4-Polymerization of Dienes Catalyzed by a Cationic Rare-Earth Metal Complex Bearing an Ancillary PNP Ligand [mdpi.com]

Application Notes and Protocols: Synthesis of Dimethindene Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 2,7-dimethylindene is not a commonly cited precursor in mainstream pharmaceutical synthesis, the structurally related indene core is a key feature of several active pharmaceutical ingredients (APIs). A prominent example is Dimethindene, a selective histamine H1 antagonist. This document provides detailed application notes and protocols for the synthesis of a key intermediate in the production of Dimethindene, focusing on environmentally sustainable methods. The protocols and data presented are adapted from advancements in green chemistry, offering higher yields and safer profiles compared to traditional synthetic routes.

Core Application: Intermediate for Dimethindene Synthesis

Dimethindene is an antihistamine used to treat allergic reactions. Its synthesis involves the creation of a substituted indene backbone. A critical intermediate in this process is 2-[2-(Dimethylamino)ethyl]indan-1-one. The following sections detail a sustainable synthetic approach to this intermediate.

Quantitative Data Summary

The following table summarizes the yield of 2-[2-(Dimethylamino)ethyl]indan-1-one synthesis using different solvents, highlighting the advantages of greener alternatives over traditional volatile organic compounds (VOCs).

| Solvent System | Overall Yield (%) | Environmental Impact | Reference |

| Traditional VOCs (e.g., Toluene, Diethyl Ether) | ~10% | High | [1] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 21-22% | Reduced | [1] |

| Cyclopentyl Methyl Ether (CPME) | 21-22% | Reduced | [1] |

Table 1: Comparison of Overall Yields for Dimethindene Synthesis Using Different Solvent Systems.

Experimental Protocols

This section provides a detailed methodology for the synthesis of the key intermediate, 2-[2-(Dimethylamino)ethyl]indan-1-one, adapted from sustainable chemistry protocols.[1]

Synthesis of 2-[2-(Dimethylamino)ethyl]indan-1-one

This protocol describes the final cyclization step to form the indanone derivative.

Materials:

-

2-(2-(Dimethylamino)ethyl)malonic acid

-

Polyphosphoric acid (PPA)

-

2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME)

-

Potassium carbonate (K₂CO₃) solution (2 M)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Preheat a solution of polyphosphoric acid (0.72 g) in the chosen green solvent (1 mL of CPME or 2-MeTHF) to 90 °C in a round-bottom flask equipped with a reflux condenser.

-

Add 2-(2-(Dimethylamino)ethyl)malonic acid (0.72 g, 2.71 mmol) to the preheated solution.

-

Heat the resulting brown reaction mixture to reflux and maintain stirring for 20 minutes.

-

After 20 minutes, cool the reaction mixture and quench by carefully adding cold water (1 mL).

-

Basify the mixture with a 2 M aqueous solution of potassium carbonate.

-

Extract the product with the same green solvent used for the reaction (3 x 1 mL).

-

Wash the combined organic layers with water (5 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield the final product, 2-[2-(Dimethylamino)ethyl]indan-1-one, as a yellow oil.

Expected Yield:

-

In CPME: ~50%

-

In 2-MeTHF: ~55%

Diagrams

Synthetic Workflow for Dimethindene

The following diagram illustrates a sustainable synthetic pathway to Dimethindene, highlighting the formation of the key indanone intermediate.

Caption: Sustainable Synthetic Pathway to Dimethindene.

Signaling Pathway of Dimethindene

This diagram illustrates the mechanism of action of Dimethindene as a histamine H1 receptor antagonist.

Caption: Mechanism of Action of Dimethindene.

Conclusion

The synthesis of key pharmaceutical intermediates, such as those for Dimethindene, can be significantly improved by adopting greener chemical processes. The use of solvents like 2-MeTHF and CPME not only reduces the environmental impact but also enhances the overall yield of the synthesis.[1] The provided protocols and data serve as a valuable resource for researchers and professionals in drug development, aiming to implement more sustainable and efficient synthetic strategies. Understanding the mechanism of action, as illustrated in the signaling pathway, is also crucial for the development of novel therapeutics targeting the histamine H1 receptor.

References

Application of 2,7-dimethyl-1H-indene in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indene and its derivatives are valuable monomers in materials science, primarily utilized in the production of thermoplastic resins. The incorporation of substituent groups, such as methyl groups, onto the indene ring can significantly modify the properties of the resulting polymers, offering opportunities to tailor materials for specific applications. This document provides an overview of the potential applications of 2,7-dimethyl-1H-indene in materials science, along with generalized experimental protocols for its polymerization. While specific data for poly(2,7-dimethyl-1H-indene) is limited, the information presented here is based on the well-established chemistry of indene and other substituted indenes, providing a strong foundation for research and development.

Potential Applications

Poly(2,7-dimethyl-1H-indene) is anticipated to share many applications with polyindene and other alkyl-substituted polyindenes, with the methyl groups potentially enhancing certain properties. The presence of two methyl groups on the benzene ring of the indene structure is expected to increase the glass transition temperature (Tg) and thermal stability of the polymer compared to unsubstituted polyindene, making it suitable for applications requiring higher heat resistance.

Potential applications include:

-

High-Performance Coatings and Adhesives: The enhanced thermal stability and potential for good adhesion make poly(2,7-dimethyl-1H-indene) a candidate for formulation into specialty coatings and adhesives for demanding environments.

-

Thermoplastic Resins: As a component in thermoplastic resins, it could improve the softening point and mechanical properties of the final material. Indene-coumarone resins, for example, are widely used as binders in paints, varnishes, and printing inks.[1]

-

Composite Materials: The polymer can be investigated as a matrix material or a modifier in composite materials to enhance their thermal and mechanical performance.

-

Electronic Materials: Substituted indenes are being explored for their potential in electronic applications. While further research is needed, the specific substitution pattern of 2,7-dimethyl-1H-indene might offer interesting electronic properties.

Quantitative Data

| Polymer | Glass Transition Temperature (Tg) | Notes |

| Polyindane (unsubstituted) | Varies (typically lower) | Tg is dependent on molecular weight and polymerization method. |

| Methyl-substituted polyindane | 246 °C | The presence of methyl groups increases the rigidity of the polymer backbone, leading to a higher Tg.[2] |

| Hexyl-substituted polyindane | 26 °C | Longer, more flexible alkyl chains act as internal plasticizers, significantly lowering the Tg.[2] |

| Poly(2,7-dimethyl-1H-indene) | Expected to be > 246 °C | The presence of two methyl groups is anticipated to further increase chain rigidity and therefore result in a higher Tg. (Inferred) |

Experimental Protocols

The polymerization of 2,7-dimethyl-1H-indene can be achieved through various methods, primarily cationic and free-radical polymerization. The choice of method will influence the molecular weight, polydispersity, and ultimately the properties of the resulting polymer.

Protocol 1: Cationic Polymerization using a Clay Catalyst

This protocol is adapted from the cationic polymerization of indene using Maghnite-H+, a proton-exchanged montmorillonite clay.[2] This method offers a potentially environmentally friendly and cost-effective route to polymer synthesis.

Materials:

-

2,7-dimethyl-1H-indene (monomer)

-

Maghnite-H+ (catalyst)

-

Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Catalyst Activation: Dry the Maghnite-H+ catalyst in an oven at 105 °C for 24 hours prior to use to remove any adsorbed water.

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

-

Monomer and Solvent Addition: Under a nitrogen atmosphere, add a known amount of 2,7-dimethyl-1H-indene to the flask, followed by the desired volume of toluene to achieve the target monomer concentration.

-

Initiation: Add the activated Maghnite-H+ catalyst to the monomer solution. The amount of catalyst will influence the reaction rate and should be optimized (e.g., 1-5% by weight of the monomer).

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring under a nitrogen atmosphere. Monitor the progress of the polymerization by taking samples at regular intervals and analyzing the monomer conversion (e.g., by gas chromatography).

-

Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Characterization:

The resulting poly(2,7-dimethyl-1H-indene) can be characterized by various techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

// Node Definitions start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_prep [label="Catalyst Activation\n(Maghnite-H+, 105°C, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction_setup [label="Reaction Setup\n(Flask, N2 atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_add [label="Add Monomer & Solvent\n(2,7-dimethyl-1H-indene, Toluene)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiation [label="Initiation\n(Add activated catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; polymerization [label="Polymerization\n(Heat, Stir, N2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; termination [label="Termination & Precipitation\n(Cool, Add to Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Filter, Wash with Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; drying [label="Drying\n(Vacuum Oven)", fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization\n(NMR, FTIR, GPC, DSC, TGA)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> catalyst_prep; catalyst_prep -> initiation; start -> reaction_setup; reaction_setup -> reagent_add; reagent_add -> initiation; initiation -> polymerization; polymerization -> termination; termination -> purification; purification -> drying; drying -> characterization; characterization -> end; }

Caption: Workflow for the cationic polymerization of 2,7-dimethyl-1H-indene.Protocol 2: Free-Radical Polymerization